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Introduction
Cevidoplenib (formerly SKI-O-703) is a potent and selective, orally bioavailable small molecule

inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Syk is a non-receptor tyrosine kinase that

plays a crucial role in the signaling pathways of various immune cells, including B cells,

macrophages, mast cells, and neutrophils.[1][2] Its inhibition is a promising therapeutic strategy

for a range of antibody-mediated autoimmune diseases.[3][4] These application notes provide a

summary of in-vivo dosages from preclinical studies and detailed protocols for researchers,

scientists, and drug development professionals.

Data Presentation: In-Vivo Dosage Summary
The following table summarizes the reported in-vivo dosages of Cevidoplenib in murine

models. It is crucial to note that the optimal dose can vary significantly between different mouse

strains and disease models.[2] A dose-ranging study is highly recommended when initiating

studies in a new model or strain.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15541411?utm_src=pdf-interest
https://www.benchchem.com/pdf/In_Vivo_Validation_of_Cevidoplenib_s_Mechanism_of_Action_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Cevidoplenib_Dosage_and_Administration_in_Murine_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9993459/
https://www.benchchem.com/pdf/In_Vivo_Validation_of_Cevidoplenib_s_Mechanism_of_Action_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Cevidoplenib_Dosage_and_Administration_in_Murine_Models.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9993459/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vivo_Imaging_of_Disease_Progression_with_Cevidoplenib_Therapy.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Cevidoplenib_Dosage_and_Administration_in_Murine_Models.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Cevidoplenib_Dosage_and_Administration_in_Murine_Models.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Disease/I
ndication

Dosing
Regimen

Route of
Administr
ation

Study
Duration

Key
Findings

Referenc
e

New

Zealand

Black/Whit

e (NZB/W)

F1 Mice

Lupus

Nephritis

Not

specified in

abstract,

but a 16-

week study

was

conducted.

[3] A

suggested

starting

range is

10, 30, and

100 mg/kg.

[2]

Oral 16 weeks

Dose-

dependentl

y

attenuated

autoantibo

dy

production

and lupus

nephritis-

like

manifestati

ons.[3]

[2][3]

BALB/c

Mice

K/BxN

Serum-

Induced

Arthritis

42 mg/kg

(suboptima

l dose)

Oral (twice

daily)
9 days

A

combinatio

n with an

anti-TNF

antibody

showed a

synergistic

effect in

reducing

synovitis.

[5][6]

[5][6]

Signaling Pathway
Cevidoplenib targets and inhibits spleen tyrosine kinase (Syk), a critical component of signal

transduction downstream of B-cell receptors (BCR) and Fc receptors (FcR).[2][4] In

autoimmune diseases, autoantibodies can lead to the activation of these receptors on immune
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cells, triggering downstream signaling cascades that result in inflammation and tissue damage.

By blocking Syk, Cevidoplenib effectively inhibits these pathogenic processes.[4]
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Caption: Cevidoplenib inhibits the SYK signaling pathway in immune cells.

Experimental Protocols
K/BxN Serum-Induced Arthritis Model in Mice
This model is utilized to evaluate the efficacy of therapeutic agents in an antibody-mediated

arthritis model, reflecting Fc-receptor-dependent inflammatory processes.[1]

1. Animals:

8-week-old male BALB/c mice.[5]

2. Induction of Arthritis:
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On day 0, administer an intraperitoneal (i.p.) injection of 100 µl of K/BxN serum.[5]

3. Treatment Groups:

Vehicle Control: Administer the vehicle solution orally, twice daily.[5]

Cevidoplenib (SKI-O-703): Administer a suboptimal dose of 42 mg/kg orally, twice daily for 9

days.[5]

Positive Control (e.g., anti-TNF antibody): Administer an anti-TNF antibody (e.g., etanercept)

at 400 µ g/mouse via i.p. injection every 2 days.[5]

Combination Therapy: Administer Cevidoplenib (42 mg/kg, oral, twice daily) and an anti-TNF

antibody (400 µ g/mouse , i.p., every 2 days).[5]

4. Outcome Measures:

Ankle Thickness: Measure ankle thickness daily using a caliper.[1][5]

Arthritic Index: Assess the arthritic index daily.[5]

Histopathological Analysis: At the end of the study, collect joint tissues, section them, and

stain with H&E to assess synovial inflammation, cellular infiltration, and cartilage/bone

erosion.[1]

Experimental Workflow for In-Vivo Efficacy Study
The following diagram illustrates a general workflow for an in-vivo efficacy study with

Cevidoplenib.
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Caption: General experimental workflow for in-vivo studies with Cevidoplenib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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